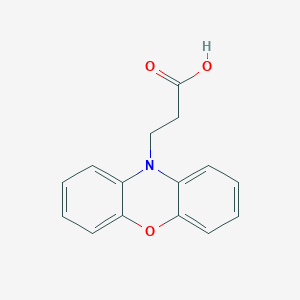

10H-Phenoxazine-10-propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxazin-10-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-15(18)9-10-16-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOWBVDJKXFKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401756 | |

| Record name | 10H-Phenoxazine-10-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21977-42-4 | |

| Record name | 10H-Phenoxazine-10-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 10H-Phenoxazine-10-propanoic acid

An In-depth Technical Guide to the Synthesis of 10H-Phenoxazine-10-propanoic acid

Introduction

This compound is a heterocyclic compound built upon the phenoxazine core, a tricyclic structure with two benzene rings linked by an oxazine moiety.[1] Its molecular formula is C₁₅H₁₃NO₃, and it has a molecular weight of 255.27 g/mol .[1][2] This compound and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their notable photophysical and pharmacological properties.[1]

Phenoxazine derivatives have demonstrated a wide range of biological activities, including antimicrobial and antioxidant properties.[1] They have also been investigated for their potential in photodynamic therapy and as antidiabetic agents, with some analogues showing activity as peroxisome proliferator-activated receptor (PPAR) agonists.[1][3] In materials science, the photophysical characteristics of the phenoxazine core make it a valuable component for organic electronics and as a photoredox catalyst.[1][4][5] This guide provides a detailed overview of the primary synthesis routes, experimental protocols, and key data associated with this compound.

Physicochemical and Identification Data

Quantitative and identifying data for this compound are summarized below for quick reference.

| Property | Value | Reference |

| IUPAC Name | 3-(10H-phenoxazin-10-yl)propanoic acid | [1] |

| CAS Number | 21977-42-4 | [1][2] |

| Molecular Formula | C₁₅H₁₃NO₃ | [1][2] |

| Molecular Weight | 255.27 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCC(=O)O | [1][2] |

| InChI Key | AWOWBVDJKXFKFV-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 3 | [2] |

Synthesis Pathways

The is primarily achieved through the N-alkylation of the phenoxazine core. This can be accomplished via two main routes: a direct, one-step alkylation using a C3 carboxylic acid synthon, or a two-step process involving the introduction of a nitrile group followed by hydrolysis.

-

Direct Alkylation: This method involves the reaction of phenoxazine with a suitable 3-carbon alkylating agent containing a carboxylic acid or ester group, such as 3-bromopropanoic acid, in the presence of a base.

-

Nitrile Hydrolysis Pathway: This two-step approach first involves the N-alkylation of phenoxazine with acrylonitrile (Michael addition) to form 3-(10H-phenoxazin-10-yl)propanenitrile. The nitrile intermediate is then hydrolyzed under acidic conditions to yield the final carboxylic acid product.[1]

Below is a diagram illustrating the direct synthesis pathway.

References

- 1. Buy this compound | 21977-42-4 [smolecule.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Reactivity of N-Alkyl Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Properties of 10H-Phenoxazine-10-propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, biological activities, and applications of 10H-Phenoxazine-10-propanoic acid. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental context, and logical relationships.

Core Chemical and Physical Properties

This compound is a heterocyclic compound built upon a phenoxazine core.[1] This tricyclic structure, composed of two benzene rings fused to an oxazine ring, is a key scaffold in medicinal chemistry and materials science.[1] The addition of a propanoic acid moiety at the 10-position introduces a versatile functional group for further chemical modification.

The key identifying and physicochemical properties of the compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-phenoxazin-10-ylpropanoic acid | [1] |

| CAS Number | 21977-42-4 | [1][2] |

| Molecular Formula | C₁₅H₁₃NO₃ | [1][2] |

| Molecular Weight | 255.27 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCC(=O)O | [1][2] |

| InChI Key | AWOWBVDJKXFKFV-UHFFFAOYSA-N | [1] |

| Exact Mass | 255.08954328 | [2] |

| XLogP3 | 2.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Polar Surface Area (PSA) | 49.77 Ų | [2] |

| Complexity | 311 | [2] |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process that involves creating the core heterocycle followed by its functionalization.[1]

A general synthesis workflow is outlined below:

References

An In-depth Technical Guide on the Crystal Structure of 10H-Phenoxazine-10-propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 10H-Phenoxazine-10-propanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Despite a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), the specific crystal structure of this compound has not been publicly reported. This guide, therefore, provides a summary of its known physicochemical properties and presents a compilation of crystallographic data from closely related phenoxazine derivatives to offer insights into its potential solid-state conformation. Furthermore, a generalized experimental protocol for its synthesis and purification is detailed, alongside a visualization of a potential biological signaling pathway influenced by this class of compounds.

Physicochemical Properties of this compound

While the definitive crystal structure remains elusive, key physicochemical properties of this compound have been documented and are summarized in the table below. These parameters are crucial for its characterization and in silico modeling.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₃ | [1][2] |

| Molecular Weight | 255.27 g/mol | [1][2] |

| CAS Number | 21977-42-4 | [1][2] |

| IUPAC Name | 3-(10H-phenoxazin-10-yl)propanoic acid | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCC(=O)O | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| LogP | 3.47010 | [2] |

| Complexity | 311 | [2] |

Crystallographic Data of Related Phenoxazine Derivatives

To provide a contextual understanding of the probable crystal packing and molecular geometry of this compound, crystallographic data from several analogous phenoxazine derivatives are presented. These structures reveal a common tricyclic, butterfly-like conformation of the phenoxazine core, with varying degrees of planarity influenced by the nature and position of substituents.

| Compound | Space Group | Unit Cell Parameters | Ref. |

| 10-(3′-chlorobutyl) phenoxazine | P-1 | a = 11.664(2) Å, b = 12.6292(2) Å, c = 10.5832(14) Å, α = 113.041(9)°, β = 99.543(11)°, γ = 83.340(10)° | [3][4] |

| 10-(3′-N-Pyrrolidinopropyl)-2-trifluoromethyl phenoxazine hydrochloride | C2/c | a = 25.046(13) Å, b = 11.638(6) Å, c = 14.384(28) Å, β = 107.25(8)° | [3][4] |

| 10-(N-morpholinoacetyl)-2-trifluoromethyl phenoxazine | P2₁/n | a = 12.710(4) Å, b = 8.5163(14) Å, c = 17.157(4) Å, β = 108.62(2)° | [3][4] |

| 10-(N-chloroacetyl)-2-trifluoromethyl phenoxazine | P2₁/a | a = 8.888(2) Å, b = 10.870(1) Å, c = 14.544(2) Å, β = 102.48(2)° | [3][4] |

| 10-N-piperidino acetyl phenoxazine | P2₁/a | a = 12.314(4) Å, b = 9.108(3) Å, c = 14.586(4) Å, β = 106.26(2)° | [3] |

| Phenoxazine | P2₁/c | a = 5.897(3) Å, b = 15.659(8) Å, c = 9.699(5) Å, β = 100.91(2)° | [5] |

| 2,3-dinitrophenoxazine | P2₁2₁2₁ | a = 6.6145(4) Å, b = 11.2990(6) Å, c = 14.7681(9) Å | [6] |

| 2-ethoxy-3-nitro-10-methylphenoxazine | P2₁/n | a = 13.67695(14) Å, b = 13.86021(15) Å, c = 13.70349(13) Å, β = 98.2282(10)° | [6] |

| 2-hydroxy-3-nitro-10-methylphenoxazine | P-1 | a = 7.8187(8) Å, b = 8.3024(9) Å, c = 9.1432(8) Å, α = 79.273(8)°, β = 81.368(8)°, γ = 67.723(10)° | [6] |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following is a generalized protocol based on established synthetic routes for phenoxazine derivatives.

Synthesis of the Phenoxazine Core

The foundational phenoxazine tricycle can be synthesized via thermal condensation reactions. A common method involves the reaction of o-aminophenol with catechol or other suitable precursors.[1]

Generalized Workflow for Phenoxazine Core Synthesis

Caption: Synthesis of the phenoxazine core via thermal condensation.

Functionalization with the Propanoic Acid Moiety

The introduction of the propanoic acid group at the N-10 position is typically accomplished through N-alkylation.

-

Alkylation: The synthesized phenoxazine is reacted with a suitable three-carbon alkylating agent containing a precursor to the carboxylic acid, such as a nitrile or an ester (e.g., 3-bromopropanenitrile or ethyl 3-bromopropanoate), in the presence of a base (e.g., potassium carbonate or sodium hydride) and a suitable solvent (e.g., acetone or DMF). The reaction mixture is typically heated to reflux to ensure completion.

-

Hydrolysis: If a nitrile or ester precursor is used, a subsequent hydrolysis step is required. For a nitrile intermediate, this can be achieved by heating with a strong acid (e.g., 6M HCl) or a base (e.g., NaOH).[1] For an ester, hydrolysis is typically carried out under basic conditions followed by acidification.

Generalized Workflow for N-10 Functionalization

References

10H-Phenoxazine-10-propanoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 10H-Phenoxazine-10-propanoic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines its core physicochemical properties, representative experimental protocols for its synthesis and biological evaluation, and a visual workflow for assessing its antimicrobial activity.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO₃ |

| Molecular Weight | 255.27 g/mol [1] |

| IUPAC Name | 3-(10H-phenoxazin-10-yl)propanoic acid |

| CAS Number | 21977-42-4 |

Experimental Protocols

Due to the diverse applications of phenoxazine derivatives, standardized protocols for their synthesis and evaluation are crucial for reproducible research. The following sections provide a representative synthesis protocol and a common method for evaluating antimicrobial efficacy.

Representative Synthesis of this compound

Objective: To synthesize 3-(10H-phenoxazin-10-yl)propanoic acid via N-alkylation of 10H-phenoxazine.

Materials:

-

10H-Phenoxazine

-

3-Bromopropanoic acid

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Hydrochloric acid (HCl)

-

Water

-

Methanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10H-phenoxazine (0.01 mole) and 3-bromopropanoic acid (0.01 mole) in 50 mL of acetone.

-

Addition of Base: Add anhydrous potassium carbonate (0.02 mole) to the mixture. The potassium carbonate acts as a base to facilitate the N-alkylation reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain it for approximately 12-15 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. The solvent from the filtrate is then removed under reduced pressure using a rotary evaporator.

-

Acidification and Extraction: The resulting residue is treated with water and then acidified with dilute hydrochloric acid. This will precipitate the crude 3-(10H-phenoxazin-10-yl)propanoic acid.

-

Purification: The crude product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol, to yield the final product.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

Given that phenoxazine derivatives are known for their potential antimicrobial properties, a standard method to evaluate this activity is the Kirby-Bauer disk diffusion assay.

Objective: To determine the susceptibility of a microbial strain to this compound.

Materials:

-

Test compound (this compound) solution at a known concentration.

-

Sterile filter paper disks (6 mm diameter).

-

Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Agar (MHA) plates.

-

Sterile saline (0.85% NaCl).

-

McFarland standard (0.5).

-

Positive control antibiotic disks (e.g., ampicillin).

-

Solvent control disk (disk impregnated with the solvent used to dissolve the test compound).

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a pure culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the inoculated agar surface. Also, apply a positive control antibiotic disk and a solvent control disk.

-

Incubation: Incubate the plates at 35-37°C for 16-18 hours.

-

Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Kirby-Bauer antimicrobial susceptibility test described above.

References

The Biological Versatility of 10H-Phenoxazine-10-propanoic Acid and Its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The phenoxazine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide delves into the biological activities associated with 10H-Phenoxazine-10-propanoic acid and its structurally related analogs, providing a comprehensive resource for researchers and drug development professionals. While direct biological data on this compound is limited in publicly available literature, this whitepaper focuses on the well-documented activities of its close structural relatives, namely the antimicrobial agent PBT2 and the antidiabetic compound Ragaglitazar. Furthermore, the inherent antioxidant potential of the phenoxazine core will be explored.

Antimicrobial Activity of Phenoxazine Analogs: The Case of PBT2

PBT2, a hydroxyquinoline derivative that can be considered a structural analog of phenoxazine derivatives, has demonstrated potent antimicrobial activity, particularly as a zinc ionophore. It disrupts bacterial metal ion homeostasis, leading to cell death.

Quantitative Antimicrobial Data for PBT2

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's effectiveness. The following table summarizes the MIC values for PBT2 against various bacterial strains.

| Microorganism | PBT2 MIC (µM) | PBT2 + Zinc MIC (µM) | Zinc MIC (µM) | Reference |

| Streptococcus uberis | 14.5 | 1.45 (with 10 µM Zinc) | 800 | [1] |

| Group A Streptococcus | - | - | - | [2] |

| Methicillin-resistantStaphylococcus aureus (MRSA) | - | - | - | [2] |

| Vancomycin-resistantEnterococcus (VRE) | - | - | - | [2] |

Note: Specific MIC values for GAS, MRSA, and VRE with PBT2 alone were not explicitly detailed in the provided search results, but the synergistic effect with zinc was highlighted.

Experimental Protocols for Antimicrobial Activity Assessment

Checkerboard Assay for Synergy Testing

This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

-

Principle: Serial dilutions of two compounds are made in a 96-well microplate, creating a matrix of different concentration combinations. Bacterial growth is then assessed to determine the fractional inhibitory concentration (FIC) index.

-

Detailed Methodology:

-

Prepare stock solutions of PBT2 and zinc sulfate in an appropriate solvent.

-

In a 96-well microtiter plate, perform serial twofold dilutions of PBT2 along the y-axis and zinc sulfate along the x-axis in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include wells with each agent alone as controls, as well as a growth control (no antimicrobial agents) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of each agent alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.

-

Calculate the FIC index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Synergy: FIC index ≤ 0.5

-

Additive: 0.5 < FIC index ≤ 1

-

Indifference: 1 < FIC index ≤ 4

-

Antagonism: FIC index > 4

-

-

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

-

Principle: A standardized bacterial suspension is exposed to a specific concentration of the antimicrobial agent, and the number of viable bacteria is determined at various time points.

-

Detailed Methodology:

-

Grow a bacterial culture to the mid-logarithmic phase in a suitable broth medium.

-

Dilute the culture to a starting inoculum of approximately 1-5 x 10^5 CFU/mL.

-

Add the test compound (e.g., PBT2 with or without zinc) at a predetermined concentration (e.g., 1x, 2x, or 4x MIC).

-

Include a growth control without any antimicrobial agent.

-

Incubate the cultures at 37°C with shaking.

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots in a sterile saline or buffer solution.

-

Plate the dilutions onto an appropriate agar medium and incubate for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

-

Mechanism of Action: Zinc Ionophore Activity

The antimicrobial action of PBT2 is attributed to its function as a zinc ionophore, disrupting the delicate balance of metal ions within bacterial cells.

References

An In-depth Technical Guide to 10H-Phenoxazine-10-propanoic acid (CAS: 21977-42-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

10H-Phenoxazine-10-propanoic acid, a heterocyclic compound with the CAS number 21977-42-4, is a molecule of significant interest in the fields of medicinal chemistry, material science, and biomedical research. Its unique tricyclic structure, comprising a phenoxazine core linked to a propanoic acid moiety, underpins its diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its antimicrobial, antioxidant, and photosensitizing capabilities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a stable solid at room temperature. Its core structure is the phenoxazine heterocycle, which imparts rigidity and specific electronic properties to the molecule. The propanoic acid side chain enhances its solubility in various solvents and provides a reactive handle for further chemical modifications.

| Property | Value | Source |

| CAS Number | 21977-42-4 | N/A |

| Molecular Formula | C₁₅H₁₃NO₃ | [1] |

| Molecular Weight | 255.27 g/mol | [1] |

| IUPAC Name | 3-(10H-phenoxazin-10-yl)propanoic acid | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCC(=O)O | [2] |

| LogP (calculated) | 3.47 | [2] |

| Polar Surface Area (PSA) | 49.77 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below, based on established methods for the synthesis of phenoxazine derivatives.

General Synthesis Workflow

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

Step 1: Synthesis of 10H-Phenoxazine A mixture of o-aminophenol and catechol in a suitable high-boiling solvent (e.g., nitrobenzene or Dowtherm A) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude 10H-phenoxazine is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol or toluene.[1]

Step 2: Synthesis of 3-(10H-phenoxazin-10-yl)propanenitrile To a solution of 10H-phenoxazine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate or sodium hydride) is added. The mixture is stirred at room temperature, followed by the dropwise addition of a suitable alkylating agent like 3-bromopropanenitrile or acrylonitrile. The reaction is typically heated to ensure completion. After cooling, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the nitrile intermediate, which can be purified by column chromatography.

Step 3: Hydrolysis to this compound The 3-(10H-phenoxazin-10-yl)propanenitrile intermediate is subjected to hydrolysis. This can be achieved under either acidic or basic conditions. For acidic hydrolysis, the nitrile is heated in a concentrated aqueous acid solution (e.g., 6M HCl or H₂SO₄). For basic hydrolysis, the nitrile is refluxed with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid. The crude this compound is then collected by filtration, washed with water, and purified by recrystallization.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Aromatic protons of the phenoxazine core typically appear in the range of 6.5-7.5 ppm. The methylene protons of the propanoic acid chain will show characteristic signals, with the protons adjacent to the nitrogen appearing at a different chemical shift than those adjacent to the carboxyl group. |

| ¹³C NMR | Signals corresponding to the aromatic carbons of the phenoxazine ring, the methylene carbons of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid group will be observed. |

| Infrared (IR) Spectroscopy | A broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carbonyl group will appear around 1700-1725 cm⁻¹. Characteristic C-O-C and C-N stretching bands of the phenoxazine ring will also be present.[3] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (255.0895 g/mol ) will be observed, confirming the molecular formula. Fragmentation patterns can provide further structural information. |

Biological and Chemical Applications

This compound and its derivatives have shown promise in a variety of applications, leveraging their unique chemical structure.

Antimicrobial Activity

Phenoxazine derivatives are known to possess antimicrobial properties.[1] The potential antimicrobial activity of this compound can be evaluated using standard methods such as the Kirby-Bauer disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

-

Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard.

-

Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

Disk Application: Sterile filter paper disks impregnated with a known concentration of this compound are placed on the agar surface.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[4]

-

Result Interpretation: The diameter of the zone of inhibition around each disk is measured. The size of the zone indicates the susceptibility of the microorganism to the compound.[5]

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Antioxidant Activity

The phenoxazine core is known to exhibit antioxidant properties by acting as a radical scavenger.[6] The antioxidant capacity of this compound can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Sample Preparation: A series of dilutions of this compound are prepared.

-

Reaction: The test sample dilutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[7]

-

Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[7]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.[8]

Caption: Workflow for the DPPH radical scavenging assay.

Photodynamic Therapy and Fluorescent Probes

The phenoxazine scaffold is a key component in various fluorescent dyes and photosensitizers.[9] Upon excitation with light of an appropriate wavelength, these molecules can generate reactive oxygen species (ROS), which can be harnessed for applications in photodynamic therapy (PDT) to selectively destroy cancer cells.[7] Furthermore, their fluorescent properties make them suitable for use as probes in biological imaging.[1]

Potential Signaling Pathway Involvement

Some derivatives of this compound have been reported to act as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[9] These nuclear receptors are key regulators of lipid and glucose metabolism, suggesting a potential therapeutic role for this class of compounds in metabolic diseases.

Caption: Potential involvement of phenoxazine derivatives in PPAR signaling.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile molecule with a promising profile for various scientific and therapeutic applications. Its synthesis is achievable through established chemical routes, and its biological activities, including potential antimicrobial and antioxidant effects, warrant further investigation. The photophysical properties inherent to the phenoxazine core also open avenues for its use in photodynamic therapy and as a fluorescent probe. This technical guide provides a foundational resource for researchers and developers interested in exploring the full potential of this intriguing compound. Further studies are encouraged to elucidate its precise mechanisms of action and to explore its efficacy in various preclinical models.

References

- 1. Buy this compound | 21977-42-4 [smolecule.com]

- 2. This compound|lookchem [lookchem.com]

- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenoxazine | C12H9NO | CID 67278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phenoxazine Core Structure for Researchers, Scientists, and Drug Development Professionals

The phenoxazine core, a robust heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science. Its unique structure, consisting of an oxazine ring fused to two benzene rings, imparts a range of valuable physicochemical and biological properties. This guide provides a comprehensive overview of the phenoxazine core, including its synthesis, biological activities, and the molecular mechanisms underpinning its therapeutic potential, with a focus on its anticancer applications.

Chemical Structure and Synthesis

The fundamental phenoxazine structure is a tricyclic system with the molecular formula C₁₂H₉NO.[1][2][3] The nitrogen and oxygen heteroatoms in the central oxazine ring are key to its chemical reactivity and biological interactions. Various synthetic strategies have been developed to access the phenoxazine core and its derivatives. A common approach involves the condensation of a 2-aminophenol derivative with a suitably substituted catechol or quinone. More recent methods have focused on transition-metal-free approaches, such as the intramolecular O-arylation of a phenol with a diaryliodonium salt, followed by cyclization.[4] Microwave-assisted synthesis has also emerged as a rapid and efficient method for generating phenoxazine libraries.

Biological Activities and Therapeutic Potential

Phenoxazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] The planar nature of the phenoxazine ring system allows it to intercalate with DNA, a mechanism that contributes to its cytotoxic effects against cancer cells.[8] Furthermore, modifications to the core structure have led to the development of derivatives with enhanced potency and selectivity.

Anticancer Activity

A significant body of research has focused on the anticancer properties of phenoxazine compounds.[9] Benzo[a]phenoxazine derivatives, in particular, have shown promising activity against various cancer cell lines, including those of the colon and breast.[9][10][11] These compounds can induce cell death through multiple mechanisms, with a notable pathway being the induction of lysosomal dysfunction.

Antimicrobial Activity

Phenoxazine derivatives have also been investigated for their antimicrobial properties.[8][12][13] Studies have shown that certain derivatives exhibit significant activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, as well as the fungal pathogen Candida albicans.[5][14]

Quantitative Biological Data

The following tables summarize the reported anticancer and antimicrobial activities of selected phenoxazine derivatives.

Table 1: Anticancer Activity of Benzo[a]phenoxazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| C9 | RKO (colorectal) | 0.25 | [10] |

| MCF7 (breast) | 0.5 | [10] | |

| A36 | RKO (colorectal) | 0.5 | [10] |

| MCF7 (breast) | 1 | [10] | |

| A42 | RKO (colorectal) | 0.125 | [10] |

| MCF7 (breast) | 0.25 | [10] | |

| Compound 6 | MCF-7 (breast) | 11.7 | [3] |

| HepG2 (liver) | 0.21 | [3] | |

| A549 (lung) | 1.7 | [3] |

Table 2: Antimicrobial Activity of Polycyclic Phenoxazine Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| 5c | >100 | 80 | 80 | [5] |

| 5d | >100 | 60 | 60 | [5] |

| 5e | 20 | 40 | 40 | [5] |

| 5g | 40 | 20 | 40 | [5] |

| 5h | 60 | 60 | 60 | [5] |

| 5i | 60 | 60 | 60 | [5] |

Signaling Pathway: Phenoxazine-Induced Lysosomal Dysfunction

A key mechanism of action for the anticancer activity of certain benzo[a]phenoxazine derivatives is the induction of lysosomal membrane permeabilization (LMP), leading to apoptosis.[2][11] The following diagram illustrates this proposed signaling pathway.

Caption: Proposed signaling pathway of benzo[a]phenoxazine-induced apoptosis via lysosomal dysfunction.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments used to evaluate the biological activity of phenoxazine derivatives.

Synthesis of Polycyclic Phenoxazine Derivatives

This protocol describes a general method for the synthesis of 6-substituted-dibenzo[a,j]phenoxazin-5-ones.

Materials:

-

6-chlorodibenzo[a,j]phenoxazin-5-one

-

Appropriate phenol or amine derivative (1.2 mmol)

-

Anhydrous potassium carbonate

-

Dimethylformamide (DMF)

-

Palladium(II) acetate

-

t-BuXPhos

Procedure:

-

To a solution of 6-chlorodibenzo[a,j]phenoxazin-5-one (1.0 mmol) in DMF, add the phenol or amine derivative (1.2 mmol) and anhydrous potassium carbonate.

-

Add palladium(II) acetate and t-BuXPhos as catalysts.

-

Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cells of interest

-

Culture medium

-

Phenoxazine derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the phenoxazine derivatives and incubate for the desired period (e.g., 48 hours). Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Migration Assay (Wound Healing Assay)

This assay is used to study cell migration.[7][9][15][16]

Materials:

-

24-well plates

-

Cells that form a confluent monolayer

-

Culture medium

-

Sterile 1 mL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a 24-well plate and grow them to form a confluent monolayer.

-

Create a "wound" in the monolayer by gently scratching a straight line across the center of the well with a sterile 1 mL pipette tip.[7][15][16]

-

Wash the wells with fresh medium to remove detached cells.

-

Add fresh medium, with or without the test compound, to the wells.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.[16]

-

Measure the width of the wound at different time points and calculate the rate of cell migration.

Cell Proliferation Assay (CFSE Assay)

The CFSE assay is used to measure cell proliferation by dye dilution.[1][4][6][17][18]

Materials:

-

Cells in suspension

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Phosphate-buffered saline (PBS)

-

Culture medium

-

Flow cytometer

Procedure:

-

Resuspend cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C.[4][6][17]

-

Quench the staining reaction by adding five volumes of cold complete culture medium.

-

Wash the cells twice with complete medium.

-

Culture the cells under the desired experimental conditions.

-

At various time points, harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.

References

- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositorium.uminho.pt [repositorium.uminho.pt]

- 3. researchgate.net [researchgate.net]

- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 5. Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System : Oriental Journal of Chemistry [orientjchem.org]

- 6. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Scratch Wound Healing Assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Scratch Wound Healing Assay [en.bio-protocol.org]

- 10. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Phenoxazine compounds produced by the reactions with bovine hemoglobin show antimicrobial activity against non-tuberculosis mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemijournal.com [chemijournal.com]

- 15. clyte.tech [clyte.tech]

- 16. med.virginia.edu [med.virginia.edu]

- 17. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 18. bu.edu [bu.edu]

A Technical Guide to Thermal Condensation Reactions for Phenoxazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core principles and methodologies involved in the synthesis of phenoxazine and its derivatives through thermal condensation reactions. Phenoxazines are a critical class of tricyclic heterocyclic compounds, forming the structural core of various dyes, pharmaceuticals, and materials for organic electronics.[1] Their synthesis is a pivotal step in the development of new therapeutic agents and advanced materials.[2][3] This guide focuses on thermal condensation methods, a foundational approach to constructing the phenoxazine ring system.

Introduction to Phenoxazine Synthesis

The phenoxazine scaffold consists of two benzene rings fused to an oxazine ring.[1] Since its first synthesis in 1887 by Bernthsen, who utilized the thermal condensation of o-aminophenol and catechol, numerous synthetic routes have been developed.[1] Thermal condensation remains a significant strategy, often characterized by high-temperature reactions that facilitate the cyclization process. These methods can range from classical refluxing in a solvent to modern, greener approaches like ultrasound-mediated condensation.[1] This guide will detail the key thermal methodologies, providing experimental data and protocols for reproducibility.

Core Thermal Condensation Methodologies

The synthesis of the phenoxazine core via thermal reactions typically involves the condensation of an aminophenol derivative with a suitable coupling partner, leading to the formation of the central oxazine ring.

The inaugural synthesis of phenoxazine was achieved by Bernthsen through the thermal condensation of o-aminophenol and catechol.[1] This reaction represents the foundational thermal approach to the phenoxazine core.

Caption: The Bernthsen synthesis of phenoxazine.

A versatile thermal method involves the reaction of 2-aminophenols with substituted arenes, such as dihaloarenes or naphthoquinones. These reactions often require elevated temperatures and may be performed with or without a transition metal catalyst. A notable metal-free pathway involves reacting 2-aminophenol with 3,4-dihaloarenes that contain an electron-withdrawing substituent.[1]

Another example is the condensation of 2,3-dichloro-1,4-naphthaquinone with 2-aminophenol in the presence of sodium acetate at elevated temperatures to yield a solid phenoxazine derivative.[1] Similarly, refluxing 2,3-dihydroxynaphthalene with 2-aminophenol for several hours is an effective method for synthesizing linear benzophenoxazines.[1]

Table 1: Synthesis of Phenoxazine Derivatives via Thermal Condensation

| Reactant 1 | Reactant 2 | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| 2-Aminophenol | 3,4-Difluorobenzonitrile | Reflux | Not Specified | [1] |

| 2-Aminophenol | 2,3-Dihydroxynaphthalene | Reflux for 5h in 95% Ethanol | Not Specified | [1] |

| 2-Aminophenol | 4,5-Difluoro-1,2-dinitrobenzene | 70 °C for 6h in Ethanol with Na₂CO₃ | 32% | [4] |

| 2-Hydroxy-N-methylaniline | 4,5-Difluoro-1,2-dinitrobenzene | 70 °C for 6h in Ethanol with Na₂CO₃ | 82% | [4] |

| 3H-phenoxazin-3-one | Various Arylamines | Heating of melted reactants at 220–250 °C | Not Specified |[5] |

Experimental Protocol: Synthesis of 2,3-Dinitro-10H-phenoxazine [4]

-

Combine 4,5-difluoro-1,2-dinitrobenzene (100 mg, 0.49 mmol), 2-aminophenol (54 mg, 0.49 mmol), and Na₂CO₃ (500 mg) in ethanol (30 mL).

-

Stir the mixture at 70 °C for 6 hours.

-

After cooling to room temperature, add the reaction mixture to water (200 mL).

-

Allow the mixture to stand for 1 hour.

-

Filter the resulting precipitate through a sinter grade No. 4 filter.

-

Air-dry the collected solid to yield pure red crystals of 2,3-dinitro-10H-phenoxazine (43 mg, 32% yield).

A solvent-free approach involves the direct heating of reactants in their molten state. This method is particularly effective for the synthesis of 2-(arylamino)-3H-phenoxazin-3-ones. The reaction proceeds by heating a mixture of a sterically crowded 3H-phenoxazin-3-one and various arylamines at temperatures between 220–250 °C.[5] This technique offers a convenient pathway to derivatives that can be further explored for applications in materials science and drug discovery.

Caption: General experimental workflow for phenoxazine synthesis.

Nonlinear phenoxazines, such as the well-known dye Nile Red, can be synthesized through the condensation of nitroso compounds with naphthols at very high temperatures in an acetic acid medium.[1] This method expands the structural diversity of phenoxazines accessible through thermal pathways.

Applications and Significance

Phenoxazine derivatives are not merely synthetic curiosities; they are integral to various fields. They are found in molecules with antitumor and antibacterial activities and are used as biological stains.[2] In materials science, phenoxazine derivatives are employed in organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) materials, and as photoredox catalysts.[1][3] The ability to functionalize the phenoxazine core, often beginning with a robust thermal synthesis, is crucial for tuning their photophysical and biological properties.[6]

Conclusion

Thermal condensation reactions represent a cornerstone of phenoxazine synthesis, offering diverse and effective routes to this privileged heterocyclic scaffold. From the historical Bernthsen reaction to modern solvent-free melt syntheses, these high-temperature methods provide access to a wide array of phenoxazine derivatives. The protocols and data summarized herein offer a valuable resource for researchers aiming to design and synthesize novel phenoxazine-based compounds for applications in medicine, materials science, and beyond. The continued exploration of these synthetic pathways will undoubtedly lead to the discovery of new molecules with enhanced functionalities and significant real-world impact.

References

- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Phenoxazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of phenoxazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details the underlying principles governing the regioselectivity of these reactions and provides available experimental protocols for key transformations, including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation.

Introduction to the Reactivity of the Phenoxazine Core

The phenoxazine scaffold is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The presence of both a nitrogen and an oxygen atom fused within the tricyclic structure dictates the regioselectivity of these reactions. The nitrogen atom, being a stronger activating group than oxygen, primarily governs the position of electrophilic substitution.

Theoretical calculations and experimental evidence suggest that the positions of highest electron density in the unsubstituted phenoxazine ring are C3 and C7, followed by C1 and C9.[1] Consequently, electrophilic substitution reactions on the unsubstituted phenoxazine core preferentially occur at the 3 and 7 positions. The general mechanism for electrophilic aromatic substitution on phenoxazine proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex.

Directing Effects of Heteroatoms and Substituents

The regiochemical outcome of electrophilic aromatic substitution on phenoxazine is a consequence of the combined directing effects of the nitrogen and oxygen heteroatoms. The nitrogen atom, through resonance, donates its lone pair of electrons into the aromatic system, increasing the electron density at the ortho and para positions (C1, C3, C7, C9). The oxygen atom also contributes to the activation of the ring, albeit to a lesser extent. The interplay of these effects results in a high propensity for substitution at the 3 and 7 positions.

When the nitrogen atom is acylated (e.g., N-acetylphenoxazine), its activating effect is diminished due to the electron-withdrawing nature of the acyl group. This deactivation can alter the regioselectivity of subsequent electrophilic substitution reactions.

Key Electrophilic Aromatic Substitution Reactions of Phenoxazines

This section details the primary electrophilic aromatic substitution reactions carried out on the phenoxazine core, including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation.

Nitration

Nitration of phenoxazine introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed into other functionalities, such as amines.

Experimental Protocol: Synthesis of 2,3-Dinitro-10H-phenoxazine

A mixture of 2-aminophenol (54 mg, 0.49 mmol) and 4,5-difluoro-1,2-dinitrobenzene (100 mg, 0.49 mmol) in ethanol (30 mL) is treated with sodium carbonate (500 mg). The reaction mixture is stirred at 70 °C for 6 hours. After cooling, the mixture is added to water (200 mL) and allowed to stand for 1 hour. The resulting precipitate is filtered, washed, and dried to yield 2,3-dinitro-10H-phenoxazine.

| Product | Yield | Melting Point (°C) |

| 2,3-Dinitro-10H-phenoxazine | 32% | >245 |

Table 1: Quantitative Data for the Synthesis of 2,3-Dinitro-10H-phenoxazine

Halogenation

Halogenation involves the introduction of a halogen atom (F, Cl, Br, I) onto the phenoxazine ring. Direct bromination of phenoxazine is known to yield 3,7-dibromo-substituted products, highlighting the inherent regioselectivity of the phenoxazine core.

Experimental Protocol: Bromination of Phenols and Anilines with N-Bromosuccinimide (NBS) (Adaptable for Phenoxazine)

To a solution of the substrate in a suitable solvent (e.g., acetonitrile), a catalytic amount of ammonium acetate is added. N-Bromosuccinimide is then added portion-wise at room temperature, and the reaction is stirred until completion (monitored by TLC). The reaction mixture is then worked up to isolate the brominated product. For phenoxazine, this reaction is expected to yield primarily 3,7-dibromophenoxazine.

| Reagent | Expected Major Product |

| N-Bromosuccinimide (NBS) | 3,7-Dibromophenoxazine |

Table 2: Expected Product of Bromination of Phenoxazine

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the phenoxazine ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[3][4][5][6] This reaction is a valuable method for the synthesis of phenoxazine-based ketones. Due to the high reactivity of the phenoxazine ring, milder Lewis acids may be employed to avoid side reactions.

General Experimental Workflow for Friedel-Crafts Acylation

The phenoxazine substrate is dissolved in an inert solvent and cooled. The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) is added, followed by the dropwise addition of the acylating agent (e.g., acetyl chloride). The reaction is stirred at a controlled temperature until completion. An aqueous workup is then performed to hydrolyze the intermediate complex and isolate the acylated phenoxazine.

Caption: General workflow for the Friedel-Crafts acylation of phenoxazine.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring, such as phenoxazine.[7][8] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7][8]

General Experimental Workflow for Vilsmeier-Haack Formylation

The Vilsmeier reagent is prepared by adding phosphorus oxychloride to N,N-dimethylformamide at a low temperature. The phenoxazine substrate is then added to the freshly prepared reagent, and the mixture is heated to effect formylation. The reaction is subsequently quenched with an aqueous solution and neutralized to yield the formylated phenoxazine.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

The Antioxidant Potential of Phenoxazine Compounds: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxazine and its derivatives have emerged as a promising class of heterocyclic compounds with significant antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant activities of phenoxazine compounds, focusing on their mechanisms of action, quantitative evaluation, and their role in relevant biological signaling pathways. Detailed experimental protocols for common antioxidant assays are provided to facilitate further research and development in this area.

Introduction to Phenoxazine Compounds and Their Antioxidant Significance

Phenoxazines are tricyclic heterocyclic compounds containing an oxazine ring fused to two benzene rings. The core structure of phenoxazine serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibiotic properties[1][2][3]. A key aspect of their therapeutic potential lies in their potent antioxidant capabilities.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenoxazine compounds have demonstrated a remarkable ability to counteract oxidative stress, primarily through their efficacy as radical-trapping antioxidants[4][5]. Their unique electronic and structural properties enable them to efficiently scavenge free radicals, thereby mitigating cellular damage.

Mechanisms of Antioxidant Action

The antioxidant activity of phenoxazine compounds is primarily attributed to their ability to donate a hydrogen atom from the nitrogen at the 10-position of the phenoxazine ring to a free radical, thereby neutralizing it. This process is known as Hydrogen Atom Transfer (HAT). Another potential mechanism is Single Electron Transfer (SET), where an electron is transferred to the radical species.

Hydrogen Atom Transfer (HAT)

The N-H bond in the phenoxazine core is relatively weak, allowing for the facile donation of a hydrogen atom to a peroxyl radical (ROO•), a common type of ROS. This reaction generates a stable phenoxazinyl radical, which is resonance-stabilized over the tricyclic ring system, and a non-radical hydroperoxide. The stability of the resulting phenoxazinyl radical is crucial as it prevents it from initiating new radical chain reactions.

Single Electron Transfer (SET)

In the SET mechanism, the phenoxazine molecule donates an electron to a free radical, forming a phenoxazine radical cation and an anion from the free radical. This mechanism is more prevalent in polar solvents. The resulting phenoxazine radical cation can be subsequently deprotonated to form the phenoxazinyl radical.

Quantitative Evaluation of Antioxidant Activity

The antioxidant efficacy of phenoxazine derivatives is quantified using various in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as Trolox Equivalents (TEAC).

Comparative Antioxidant Activity of Phenoxazine Derivatives

While comprehensive comparative studies on a wide range of phenoxazine derivatives using standardized assays are limited, the available data indicate that substitutions on the phenoxazine ring can significantly influence antioxidant activity. Electron-donating groups generally enhance antioxidant capacity. The following table summarizes available data on the antioxidant activity of select phenoxazine-related compounds.

| Compound/Extract | Assay | IC50 / Activity | Reference |

| Peristrophe extract (contains phenoxazine alkaloids) | DPPH | 0.31 g/L | [3] |

| Gardenia extract (for comparison) | DPPH | 0.33 g/L | [3] |

| Chalcone-based Phenothiazine 4b | DPPH | 13.8 µg/mL (against MCF-7) | [6] |

| Chalcone-based Phenothiazine 4k | DPPH | 12 µg/mL (against MCF-7) | [6] |

Note: Data for phenothiazine derivatives, which are structurally similar to phenoxazines, are included for comparative purposes. Further studies are needed to establish a comprehensive structure-activity relationship for phenoxazine derivatives in these specific assays.

A highly influential study on radical-trapping antioxidants provided detailed kinetic data for a series of substituted phenoxazines, which, while not IC50 values, offer a clear comparison of their intrinsic reactivity towards peroxyl radicals[1].

| Phenoxazine Derivative | Inhibition Rate Constant (kinh) (M-1s-1) | N-H Bond Dissociation Energy (BDE) (kcal/mol) | Oxidation Potential (E°) (V vs NHE) |

| 3,7-(OMe)2-phenoxazine | 6.6 x 108 | 71.8 | 0.59 |

| 3-CN,7-NO2-phenoxazine | 4.5 x 106 | 77.4 | 1.38 |

Data from Shah et al., J. Org. Chem. 2017[1].

Experimental Protocols for Key Antioxidant Assays

Detailed and standardized protocols are essential for the accurate and reproducible assessment of the antioxidant activity of phenoxazine compounds.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.

Workflow:

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 1 mM) in methanol. Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve the phenoxazine compounds in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay Procedure:

-

Add a defined volume of the DPPH working solution (e.g., 1.0 mL) to a cuvette or microplate well.

-

Add a small volume of the sample solution (e.g., 100 µL) to the DPPH solution.

-

For the blank, add the same volume of the solvent used for the sample.

-

Mix thoroughly and incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation.

Workflow:

Methodology:

-

Reagent Preparation: Prepare the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of the phenoxazine compounds and a series of dilutions. Also, prepare a series of Trolox standards for the calibration curve.

-

Assay Procedure:

-

Add a large volume of the diluted ABTS•+ solution (e.g., 1.0 mL) to a cuvette.

-

Add a small volume of the sample or Trolox standard (e.g., 10 µL).

-

Mix and incubate for a defined time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay. The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH.

Workflow:

Methodology:

-

Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (AAPH), and a series of Trolox standards in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Sample Preparation: Dissolve the phenoxazine compounds in the same buffer.

-

Assay Procedure (in a microplate reader):

-

Pipette the sample or Trolox standard into the wells of a microplate.

-

Add the fluorescein solution to all wells.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

-

Measurement: Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) with excitation and emission wavelengths appropriate for the fluorescent probe (e.g., ~485 nm and ~520 nm for fluorescein).

-

Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standards and is expressed as µmol of Trolox equivalents per gram or mole of the compound.

Phenoxazines and Cellular Signaling Pathways in Oxidative Stress

The antioxidant properties of phenoxazine compounds have significant implications for their interaction with cellular signaling pathways that are sensitive to redox state. Two particularly relevant pathways are the Nrf2/ARE pathway and the ferroptosis pathway.

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). While direct evidence for phenoxazines is still emerging, their structural analogs, phenothiazines, have been shown to activate the Nrf2 pathway, suggesting a similar potential for phenoxazine derivatives.

The Ferroptosis Pathway

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. A key regulator of ferroptosis is the enzyme glutathione peroxidase 4 (GPX4), which, with glutathione (GSH) as a cofactor, detoxifies lipid peroxides. Inhibition of GPX4 or depletion of GSH leads to an accumulation of lipid peroxides and subsequent cell death. Phenoxazines, as potent radical-trapping antioxidants, can directly inhibit lipid peroxidation, thereby acting as inhibitors of ferroptosis. This positions them as potential therapeutic agents for diseases where ferroptosis is implicated, such as neurodegenerative disorders and ischemia-reperfusion injury.

Conclusion and Future Directions

Phenoxazine compounds represent a versatile and potent class of antioxidants with significant therapeutic potential. Their ability to efficiently scavenge free radicals through hydrogen atom transfer, coupled with their potential to modulate key cellular signaling pathways involved in oxidative stress, makes them attractive candidates for drug development.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of phenoxazine derivatives using standardized antioxidant assays (DPPH, ABTS, ORAC) to establish clear SARs.

-

Mechanism of Action Elucidation: Further investigation into the specific molecular targets and downstream effects of phenoxazine compounds in cellular models of oxidative stress.

-

In Vivo Efficacy Studies: Assessing the pharmacokinetic profiles and therapeutic efficacy of lead phenoxazine compounds in animal models of diseases associated with oxidative stress.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can further unlock the therapeutic potential of phenoxazine-based antioxidants.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Antimicrobial Effects of Phenoxazine Derivatives: A Technical Guide

Abstract

Phenoxazine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] The phenoxazine core is a key component in naturally occurring antibiotics like actinomycin D, which is known to suppress the growth of various bacteria and also possesses anti-tumor properties.[3][4] This technical guide provides a comprehensive overview of the antimicrobial properties of various synthetic phenoxazine derivatives, summarizing quantitative efficacy data, detailing common experimental protocols for their evaluation, and illustrating key concepts and workflows. The information presented is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Introduction to Phenoxazine Derivatives

The tricyclic phenoxazine ring system has been a subject of chemical and pharmacological interest since its first synthesis in 1887.[1][2] These compounds are not only valuable as dyes and material science components but also exhibit a wide range of biological activities, including antitumor, anti-inflammatory, antiviral, and antimicrobial properties.[1][5] The planar nature of the phenoxazine ring allows for intercalation with DNA, a potential mechanism for their biological effects.[3] Synthetic modifications to the core phenoxazine structure have led to the development of numerous derivatives with enhanced potency and selectivity against various pathogens, including drug-resistant strains.[5] This guide focuses on the antibacterial, antifungal, and antimycobacterial activities reported for these compounds.

Synthesis and Chemical Diversity

The synthesis of phenoxazine derivatives often involves the condensation of substituted o-aminophenols.[5] A common and effective method for creating diverse derivatives is through palladium-catalyzed cross-coupling reactions. For instance, new angular polycyclic phenoxazines have been synthesized via the O-arylation of 6-chlorodibenzo[a,j]phenoxazin-5-one with a variety of electron-rich, electron-neutral, and electron-deficient phenols, yielding compounds with significant antimicrobial potential.[6][7] Other approaches include the reaction of 2-aminophenol with vitamin-K3 to produce benzo[a]phenoxazine derivatives.[6] This synthetic versatility allows for the strategic modification of the phenoxazine scaffold at various positions to optimize antimicrobial activity and other pharmacological properties.

Antimicrobial Activity of Phenoxazine Derivatives

Phenoxazine derivatives have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.

Antibacterial Activity

Numerous studies have confirmed the efficacy of phenoxazine derivatives against a panel of pathogenic bacteria. For example, a series of angular polycyclic phenoxazines showed significant activity against Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[6][7] Similarly, a series of N10-substituted 2-chlorophenoxazines were tested against bacteria including Klebsiella sp., Bacillus sp., Proteus vulgaris, and Vibrio cholerae.[3][8] Specific derivatives, such as 10-[6'-[N-Diethylamino]hexyl]-2-chlorophenoxazine (10D), were found to have significant activity against all screened bacteria.[3]

Antifungal Activity

The antifungal properties of phenoxazines have also been well-documented. Angular polycyclic phenoxazine derivatives have shown potent activity against the fungi Candida albicans and Aspergillus niger.[6][7] Some of these compounds exhibited efficacy comparable to the standard antifungal drug fluconazole.[6] Furthermore, benzo[a]phenoxazine derivatives have been investigated as promising agents against fluconazole-resistant Candida species, highlighting their potential to address the challenge of antifungal drug resistance.[9]

Antimycobacterial Activity

Specific aminophenoxazinone compounds, namely Phx-1, Phx-2, and Phx-3, have been shown to inhibit the proliferation of several non-tuberculous mycobacteria.[10][11] These derivatives were notably active against Mycobacterium scrofulaceum, Mycobacterium kansasii, Mycobacterium marinum, and Mycobacterium intracellulare.[10][11] However, they did not show activity against Mycobacterium tuberculosis or other tested bacteria like E. coli and S. aureus, suggesting a selective mechanism of action.[11]

Quantitative Data Summary

The antimicrobial efficacy of phenoxazine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the reported MIC values for various derivatives against a range of microorganisms.

Table 1: Antibacterial Activity of Angular Polycyclic Phenoxazine Derivatives

| Compound | S. aureus (µg/mL) | S. pneumoniae (µg/mL) | E. coli (µg/mL) | S. typhi (µg/mL) | K. pneumoniae (µg/mL) | P. aeruginosa (µg/mL) | B. subtilis (µg/mL) |

|---|---|---|---|---|---|---|---|

| 5a | 30 | 40 | 30 | 40 | 40 | 50 | 30 |

| 5b | 40 | 50 | 40 | 50 | 50 | 60 | 40 |

| 5c | 30 | 30 | 40 | 30 | 30 | 40 | 30 |

| 5d | 50 | 60 | 50 | 60 | 60 | 70 | 50 |

| 5e | 20 | 30 | 20 | 30 | 30 | 30 | 20 |

| 5f | 60 | 70 | 60 | 70 | 70 | 80 | 60 |

| 5g | 30 | 40 | 30 | 40 | 40 | 50 | 30 |

| 5h | 40 | 50 | 40 | 50 | 50 | 60 | 40 |

| 5i | 70 | 80 | 70 | 80 | 80 | 100 | 70 |

| Ciprofloxacin | 30 | 30 | 30 | 30 | 30 | 30 | 30 |

Data sourced from Ezeokonkwo et al. (2019).[6]

Table 2: Antifungal Activity of Angular Polycyclic Phenoxazine Derivatives

| Compound | C. albicans (µg/mL) | A. niger (µg/mL) |

|---|---|---|

| 5a | 40 | 50 |

| 5b | 50 | 60 |

| 5c | 30 | 40 |

| 5d | 60 | 70 |

| 5e | 30 | 30 |

| 5f | 70 | 80 |

| 5g | 40 | 50 |

| 5h | 50 | 60 |

| 5i | 80 | 100 |

| Fluconazole | 30 | 30 |

Data sourced from Ezeokonkwo et al. (2019).[6]

Table 3: Antimycobacterial Activity of Aminophenoxazinones (Phx-1, Phx-2, Phx-3)

| Compound | M. scrofulaceum (µg/mL) | M. kansasii (µg/mL) | M. marinum (µg/mL) | M. intracellulare (µg/mL) |

|---|---|---|---|---|

| Phx-1 | 1.4 | 1.4 | >100 | 5.6 |

| Phx-2 | 2.8 | 1.4 | >100 | >100 |

| Phx-3 | 1.4 | 11.1 | 5.6 | 2.8 |

Data sourced from Shimizu et al. (2004) and reviewed in subsequent publications.[10][11]

Potential Mechanisms of Action

While the precise mechanisms of action for all phenoxazine derivatives are not fully elucidated, a primary proposed mechanism is the intercalation of the planar phenoxazine ring system into the DNA of microbial cells.[3] This interaction can disrupt DNA replication and transcription, leading to bacteriostatic or bactericidal effects. The structural similarity to actinomycin D, a known DNA intercalator, supports this hypothesis.[3] Other potential mechanisms may involve the inhibition of key microbial enzymes or the disruption of cell membrane integrity.

Caption: Proposed mechanism of action for phenoxazine derivatives.

Experimental Protocols

The evaluation of antimicrobial activity for phenoxazine derivatives typically involves standardized methods such as agar well diffusion and broth microdilution to determine the zone of inhibition and MIC, respectively.

Protocol for Agar Well Diffusion Assay

This method is used for preliminary screening of antibacterial activity.

-

Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 1 x 10⁵ CFU/mL) from a pure culture.[8]

-

Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton Agar (MHA) plate.[8]

-

Well Preparation: Create sterile wells (e.g., 5 mm diameter) in the seeded agar plate using a sterile cork borer.[8]

-